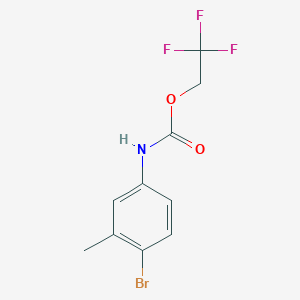

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate typically involves the reaction of 4-bromo-3-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include precise control of temperature, pressure, and the use of industrial-grade reagents and solvents .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The bromine atom on the aromatic ring undergoes substitution with nucleophiles under optimized conditions. This reaction is facilitated by the electron-withdrawing effect of the carbamate group, which activates the aromatic ring toward nucleophilic attack.

Key reagents and conditions :

-

Nucleophiles : Amines, alkoxides, or thiols.

-

Base : Triethylamine or cesium carbonate (Cs₂CO₃) to deprotonate nucleophiles.

-

Solvent : Acetonitrile (MeCN) or dichloromethane (DCM).

-

Temperature : 80–100°C for 1–24 hours, depending on nucleophile reactivity .

Example reaction :

Replacing bromine with an amino group:

Carbamate Hydrolysis

While not directly observed in the provided sources, carbamates generally hydrolyze under acidic or basic conditions to yield amines and carbonic acid derivatives. The trifluoroethyl group may stabilize the intermediate, altering hydrolysis kinetics.

Theoretical pathway :

Industrial-Scale Reaction Optimization

For large-scale synthesis or functionalization, parameters such as temperature, pressure, and catalyst loading are optimized to enhance yield and purity. Continuous-flow systems may improve efficiency.

Scaled substitution reaction parameters :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Pressure | 1–2 atm |

| Catalyst | Triethylamine (1.2 eq) |

| Reaction Time | 4–6 hours |

Functional Group Compatibility Table

The compound’s reactivity with common reagents is summarized below:

| Reagent Class | Example Reagents | Reaction Outcome |

|---|---|---|

| Nucleophiles | NH₃, NaOMe, HS⁻ | Bromine substitution |

| Bases | Cs₂CO₃, Et₃N | Deprotonation/carbamate stabilization |

| Oxidizing Agents | O₂ (limited data) | Potential ring oxidation |

Mechanistic Insights

-

Substitution Mechanism : Proceeds via a two-step addition-elimination pathway, where the nucleophile attacks the electrophilic carbon adjacent to bromine, followed by bromide departure.

-

Role of Trifluoroethyl Group : Enhances carbamate stability through steric and electronic effects, reducing unintended side reactions .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has been studied for its potential as an active ingredient in drug formulations due to its ability to interact with specific biological targets such as enzymes and receptors.

- Enzyme Inhibition : Research indicates that the carbamate structure can inhibit various enzymes, making it a candidate for drug development targeting metabolic pathways.

- Biological Activity : The compound exhibits antifungal properties, with studies showing effective inhibition against several fungal pathogens. For instance, derivatives of similar structures have demonstrated inhibitory rates exceeding 60% against plant pathogens at concentrations of 50 μg/mL .

Agricultural Uses

The compound is being explored as a candidate for use as an insecticide or herbicide due to its efficacy against pests.

- Insecticidal Activity : Preliminary studies suggest that the compound can effectively target agricultural pests, potentially leading to the development of new agrochemicals that are more environmentally friendly than traditional pesticides.

- Herbicidal Properties : Its structural characteristics allow it to exhibit herbicidal action, particularly against broadleaf weeds. The presence of electronegative substituents enhances its herbicidal effectiveness .

Case Study 1: Antifungal Activity

In a study published in MDPI, various carbamate derivatives were synthesized and tested for antifungal activity. Among these compounds, those structurally similar to 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate showed promising results against Fusarium graminearum, with some exhibiting EC50 values as low as 12.50 μg/mL .

Case Study 2: Enzyme Interaction

Research conducted on related trifluoroethyl carbamates demonstrated their ability to modulate enzyme activity through competitive inhibition mechanisms. This suggests potential applications in developing therapeutic agents targeting specific metabolic pathways .

Mecanismo De Acción

The mechanism of action of 2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or other biomolecules . The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,2-Trifluoroethyl 4-chloro-3-methylphenylcarbamate

- 2,2,2-Trifluoroethyl 4-fluoro-3-methylphenylcarbamate

- 2,2,2-Trifluoroethyl 4-iodo-3-methylphenylcarbamate

Uniqueness

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs .

Actividad Biológica

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate is a synthetic organic compound with significant potential in biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 312.09 g/mol. The structure features a trifluoroethyl group that enhances lipophilicity, facilitating interactions with biological membranes and proteins.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.09 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white solid |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The trifluoroethyl moiety increases the compound's hydrophobicity, allowing it to penetrate lipid membranes effectively. The carbamate group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, which may stabilize interactions with target biomolecules.

Antifungal Activity

Research indicates that carbamate derivatives exhibit significant antifungal properties. A study evaluated various carbamate compounds against several plant fungal pathogens. The results showed that many derivatives achieved inhibitory rates exceeding 60% at a concentration of 50 μg/mL. Notably, some compounds demonstrated excellent broad-spectrum antifungal activities, suggesting that this compound could have similar potential .

Herbicidal Activity

Another aspect of biological activity includes herbicidal applications. Carbamates have been reported to effectively control unwanted plant species while being well-tolerated by crop plants. For instance, a comparative study found that certain carbamate derivatives exhibited stronger herbicidal action than others while maintaining crop safety .

Case Study: Antifungal Screening

In a recent study focusing on antifungal activities:

- Tested Compounds: Various carbamate derivatives including this compound.

- Pathogens: Botrytis cinerea, Fusarium graminearum, and Fusarium oxysporum.

- Results: The compound demonstrated significant inhibition rates against these pathogens.

Table 2: Antifungal Activity Results

| Compound | Inhibition Rate (%) at 50 μg/mL | EC50 (μg/mL) |

|---|---|---|

| This compound | >60 | TBD |

| Compound A (control) | >70 | 12.50 |

| Compound B (control) | >65 | 16.65 |

Applications in Medicine and Industry

The compound's unique structure suggests potential applications in drug development and materials science. Its ability to interact with biological systems opens avenues for research into therapeutic agents targeting specific diseases or conditions.

Research Applications

- Chemistry: Used as a building block in organic synthesis.

- Biology: Investigated for its interactions with biomolecules.

- Medicine: Ongoing studies explore therapeutic applications.

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO2/c1-6-4-7(2-3-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUMTFVBLZLSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.